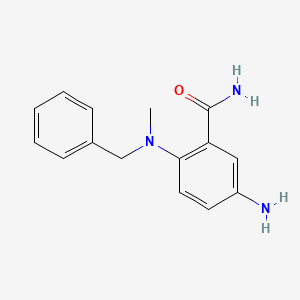

5-Amino-2-(benzyl(methyl)amino)benzamide

描述

5-Amino-2-(benzyl(methyl)amino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 5th position and a benzyl(methyl)amino group at the 2nd position of the benzamide core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(benzyl(methyl)amino)benzamide can be achieved through several synthetic routes. One common method involves the amidation of 5-amino-2-nitrobenzoic acid with benzyl(methyl)amine. The reaction typically requires the use of coupling reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials. The process may include nitration, reduction, and amidation steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-Amino-2-(benzyl(methyl)amino)benzamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or nitrated benzamides.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Research indicates that benzamide derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain substituted benzamides can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . The structure-activity relationship (SAR) analysis suggests that modifications in the benzamide structure can enhance antimicrobial potency.

Anticancer Potential

5-Amino-2-(benzyl(methyl)amino)benzamide has also been investigated for its anticancer properties. Compounds with similar structural features have been evaluated against various cancer cell lines, showing potential cytotoxic effects. For example, some derivatives have demonstrated lower IC50 values compared to standard chemotherapeutic agents like 5-fluorouracil, indicating their efficacy in inhibiting cancer cell proliferation .

Synthesis Methodologies

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of various functional groups. Common synthetic routes include:

- Benzoyl Isothiocyanate Reaction : This method involves reacting benzoyl isothiocyanate with malononitrile followed by alkylation with halides, leading to the formation of benzamide derivatives .

- Hydrazine Reaction : Another approach includes the reaction of hydrazine derivatives with substituted aromatic compounds to yield the desired benzamide structure .

Biological Evaluation

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition. For example, it has been explored as a potential inhibitor of dihydrofolate reductase (DHFR), an important target in antimicrobial therapy due to its role in purine synthesis . The inhibition of such enzymes can lead to the development of new antimicrobial agents that are effective against resistant strains.

Case Studies and Findings

Several case studies highlight the effectiveness of this compound and its derivatives:

- Chagas Disease Treatment : Research has indicated that compounds with similar structures can suppress parasite burdens in models of Chagas disease, demonstrating their potential as therapeutic agents against parasitic infections .

- Antiviral Activity : Some derivatives have shown antiviral activity against strains like H5N1 influenza, suggesting a broader application in infectious disease treatment .

Data Summary Table

作用机制

The mechanism of action of 5-Amino-2-(benzyl(methyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

5-Amino-2-methyl-N-(1R)-1-naphthalen-1-ylethylbenzamide: Similar structure with a naphthalene moiety.

2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Contains a thiazole ring instead of a benzamide core

Uniqueness

5-Amino-2-(benzyl(methyl)amino)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties

生物活性

5-Amino-2-(benzyl(methyl)amino)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 258.32 g/mol

- CAS Number : 1303752-11-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those related to tyrosine kinase pathways.

- Cell Signaling Modulation : It affects cell signaling pathways that are crucial for cellular growth and survival, potentially leading to apoptosis in cancer cells.

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Studies indicate that this compound demonstrates significant cytotoxic effects against various cancer cell lines, including:

- K-562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

Table 1 summarizes the IC50 values for different cancer cell lines:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

Case Study 1: Anticancer Efficacy

In a study conducted by MDPI, the efficacy of this compound was evaluated against multiple cancer types. The results indicated that the compound exhibited moderate to high activity against several tumor cell lines, comparable to established chemotherapeutics like imatinib and nilotinib .

Case Study 2: Enzyme Inhibition

A docking study revealed that the compound effectively binds to the active sites of various tyrosine kinases, leading to significant inhibition of their activity. This suggests its potential as a therapeutic agent in targeted cancer therapies .

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity:

- Structural Modifications : Variants of the compound have been synthesized with modifications in the benzyl group, leading to improved potency against specific targets.

- Combination Therapies : Research indicates that combining this compound with other anticancer agents may lead to synergistic effects, enhancing overall efficacy while reducing side effects.

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-Amino-2-(benzyl(methyl)amino)benzamide, and how is purity validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, benzamide derivatives are often prepared by reacting an amine (e.g., benzyl(methyl)amine) with a benzoyl chloride intermediate under basic conditions (e.g., triethylamine in anhydrous THF) . Post-synthesis, purification is achieved using silica gel chromatography (eluent: 5–10% methanol in dichloromethane) . Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity and >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- NMR : ¹H NMR will show aromatic protons (δ 6.5–8.0 ppm), the benzyl CH₂ group (δ 3.5–4.5 ppm), and methylamino protons (δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 284.1534 for C₁₅H₁₇N₃O) .

- FTIR : Look for amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How are preliminary biological activity assays (e.g., cytotoxicity) designed for this compound?

- Methodology : Cytotoxicity is assessed via MTT assays using cancer cell lines (e.g., HeLa, MCF-7). Cells are treated with 1–100 µM of the compound for 48–72 hours. IC₅₀ values are calculated using nonlinear regression. Positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%) are essential. Structural analogs with benzamide cores have shown IC₅₀ values of 10–50 µM in similar assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodology : Kinetic studies using reaction calorimetry reveal that additives like HOBt (1-hydroxybenzotriazole) improve amide coupling efficiency by stabilizing active intermediates. For example, HOBt (1.2 eq) with DCC (dicyclohexylcarbodiimide) in DMF increases yields from 50% to >90% . Solvent screening (e.g., DMF vs. THF) and temperature control (0–25°C) also minimize side reactions.

Q. What strategies are employed to analyze structure-activity relationships (SAR) for benzamide derivatives like this compound?

- Methodology :

- Substituent Variation : Modify the benzyl or methylamino groups to assess steric/electronic effects. For instance, replacing benzyl with a piperidine ring (as in HR440520) alters lipophilicity and cellular uptake .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to targets like PARP-1 or kinases. A benzamide analog with a sulfamoyl group showed a docking score of −9.2 kcal/mol .

- Biological Profiling : Compare IC₅₀ values across analogs to identify critical substituents. For example, electron-withdrawing groups on the benzene ring enhance antitumor activity .

Q. How do researchers address stability and degradation pathways of this compound under physiological conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring detect degradation products. Common pathways include hydrolysis of the amide bond (pH-dependent) or oxidation of the benzyl group. Lyophilization and storage at −20°C in amber vials improve stability . Mass spectrometry identifies major degradants, such as the free amine or benzoic acid derivatives .

Q. What advanced analytical methods resolve challenges in quantifying low-concentration impurities in this compound?

- Methodology : UPLC-MS/MS with a limit of detection (LOD) <0.1% detects trace impurities. For example, residual benzyl chloride (from synthesis) is quantified using a C18 column and MRM (multiple reaction monitoring) transitions . Nuclear Overhauser Effect (NOE) NMR experiments distinguish diastereomers or conformational isomers .

Q. How are catalytic methods applied to improve the sustainability of synthesizing this compound?

- Methodology : Green chemistry approaches include:

- Catalytic Coupling : Pd/C (5 mol%) for Suzuki-Miyaura cross-coupling to introduce aryl groups .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes (e.g., 100°C, 300 W) .

- Solvent-Free Mechanochemistry : Ball milling reactants (e.g., benzamide + amine) achieves 80% yield without solvents .

属性

IUPAC Name |

5-amino-2-[benzyl(methyl)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-18(10-11-5-3-2-4-6-11)14-8-7-12(16)9-13(14)15(17)19/h2-9H,10,16H2,1H3,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZXUGWAGBIGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。